Cyclooctanemethanol
Overview
Description
Catalytic Synthesis of Cyclooctanemethanol
Cyclooctanemethanol is a type of cycloalkanemethanol, which can be synthesized through the hydrocarbonylation of cycloalkenes. This process involves the use of aqueous methyl formate as a source of carbon monoxide and hydrogen, which is generated by the water gas shift reaction. The selectivity of the synthesis is influenced by the hydrogenation process that occurs concurrently. This method provides a catalytic procedure for producing cyclooctanemethanol, which is an important chemical intermediate for various applications .
Molecular Structure Analysis
While the provided data does not directly discuss cyclooctanemethanol, it does provide insight into the structural and electronic properties of cyclooctatetraene (COT) derivatives, which are closely related to the cyclooctane structure. Substituting hydrogen atoms with fluoro and cyano groups on COT affects the compound's aromaticity and structural type. For instance, cyano derivatives can exhibit boat-like or twisted structures. These modifications also influence the compound's relative stability, inversion barriers, and aromatic character. Although these findings are specific to COT, they suggest that substituents can significantly alter the properties of cyclooctane derivatives, which would include cyclooctanemethanol .
Chemical Reactions Analysis
The abstracts provided do not offer specific details on the chemical reactions involving cyclooctanemethanol. However, the synthesis process mentioned in the first paper implies that cyclooctanemethanol can participate in hydrocarbonylation reactions. The influence of substituents on the reactivity and stability of cyclooctane derivatives, as discussed in the context of COT, may also be relevant to understanding the reactivity of cyclooctanemethanol. The presence of functional groups such as methanol could further affect its chemical behavior in subsequent reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclooctanemethanol are not explicitly detailed in the provided data. However, the synthesis method described indicates that the properties of cyclooctanemethanol can be influenced by the reaction conditions, such as the presence of aqueous methyl formate and the selectivity of the hydrogenation process. The structural analysis of COT derivatives suggests that substituents can affect the physical properties, such as bond distances, and chemical properties, like aromaticity and stability, which could be extrapolated to cyclooctanemethanol to some extent .
Scientific Research Applications
Cancer Immunotherapy
- Cyclooctanemethanol-related compounds have been studied in the context of cancer immunotherapy. Cyclophosphamide (CY), a chemically related compound, is used in low doses with active specific immunotherapy for treating advanced melanoma and other metastatic cancers. It augments various immune responses, increases antibody production, and potentiates antitumor immunity. The mechanism involves the inhibition of a suppressor function, demonstrating its potential in therapeutic cancer vaccines (Bass & Mastrangelo, 1998).
Ophthalmic Applications
- Cyclosporin A, another compound structurally related to cyclooctanemethanol, has been used in the treatment of moderate-to-severe dry eye disease. Studies show that cyclosporin A ophthalmic emulsions significantly improve the ocular signs and symptoms of dry eye disease without significant adverse effects (Stevenson, Tauber, & Reis, 2000).
Drug Delivery Systems
- Cyclooctanemethanol derivatives like cyclodextrins are widely used in pharmaceutical applications to improve drug bioavailability. Cyclodextrin-containing polymers are particularly noted for their ability to deliver nucleic acids, highlighting their potential in advanced drug delivery systems (Davis & Brewster, 2004).
Pharmaceutical Excipients
- The structure and physicochemical properties of cyclodextrins, related to cyclooctanemethanol, make them valuable as pharmaceutical excipients. They enhance the aqueous solubility of poorly soluble drugs and improve drug permeability and bioavailability without disrupting biological membranes (Jansook, Ogawa, & Loftsson, 2018).
Environmental Applications
- Research has explored the use of cyclodextrins, chemically similar to cyclooctanemethanol, in environmental applications like soil bioremediation. Studies show that cyclodextrins can enhance the biodegradation and detoxification of transformer oil-contaminated soils, improving the bioavailability of pollutants and the activity of indigenous microorganisms (Molnár et al., 2005).
Safety And Hazards
Cyclooctanemethanol is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to handle it with protective gloves/clothing/eye protection/face protection and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
cyclooctylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c10-8-9-6-4-2-1-3-5-7-9/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPBLHYKDKSZCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189897 | |
Record name | Cyclooctanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30189897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclooctanemethanol | |
CAS RN |
3637-63-6 | |
Record name | Cyclooctanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3637-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclooctanemethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclooctanemethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100744 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclooctanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30189897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclooctanemethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.785 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.